REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][O:19][CH2:20]1.[CH3:23][OH:24].[H:21][H:22].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([S:13][CH3:14])[n:6][c:7]([CH3:12])[cH:8][c:9]1[S:10][CH3:11]>>[NH2:1][c:4]1[c:5]([S:13][CH3:14])[n:6][c:7]([CH3:12])[cH:8][c:9]1[S:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1cc(C)nc(SC)c1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CSc1cc(C)nc(SC)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |